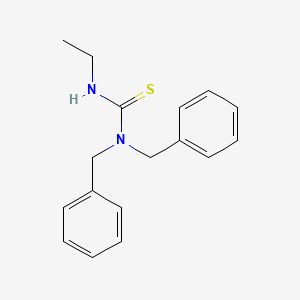

1,1-Dibenzyl-3-ethylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibenzyl-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-2-18-17(20)19(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFQFIMWLWCECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983193 | |

| Record name | N,N-Dibenzyl-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64575-17-3 | |

| Record name | NSC174045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibenzyl-N'-ethylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for 1,1 Dibenzyl 3 Ethylthiourea

Historical Perspective on the Synthesis of Substituted Thioureas

The foundational chemistry for synthesizing substituted thioureas has been established for many years. Historically, the most prevalent method for preparing thiourea (B124793) derivatives has been the reaction of an alkyl or aryl isothiocyanate with a primary or secondary amine. nih.gov This straightforward addition reaction forms the basis of many modern adaptations.

Another classical approach involves the use of carbon disulfide (CS₂). nih.govnih.gov In this method, an amine reacts with CS₂ to form a dithiocarbamate (B8719985) salt intermediate. nih.govacs.org This intermediate can then be treated with a desulfurizing agent or reacted with another amine to yield the thiourea. For unsymmetrical thioureas, the dithiocarbamate is often desulfurized in situ to produce an isothiocyanate, which then reacts with a second, different amine. nih.gov

Early syntheses also employed highly reactive and toxic thiocarbonyl transfer reagents like thiophosgene (B130339) (CSCl₂). kiku.dk While effective, the hazardous nature of thiophosgene has led to its general replacement by safer alternatives in modern laboratories. These historical methods, though foundational, often suffered from drawbacks such as the use of hazardous materials, harsh reaction conditions, and the generation of significant waste, prompting the development of more refined and safer protocols.

Modern Synthetic Strategies for 1,1-Dibenzyl-3-ethylthiourea and Related Analogs

The primary modern route to synthesizing this compound involves the direct nucleophilic addition of dibenzylamine (B1670424) to ethyl isothiocyanate. This reaction is often characterized as a "click" reaction due to its simplicity, high efficiency, and clean conversion with minimal byproducts. nih.gov The process is typically carried out in a suitable organic solvent at room temperature, affording high yields of the desired product. mdpi.com

The general scheme for this synthesis is as follows: Step 1: Formation of the Isothiocyanate (if not commercially available). Ethyl isothiocyanate is a readily available reagent. However, for many thiourea syntheses, the isothiocyanate precursor must first be prepared. Modern methods for this conversion often involve the reaction of a primary amine with a thiocarbonyl source. A notable method uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) to facilitate the desulfurylation of an in-situ formed dithiocarbamate, a process that avoids harsh reagents and leaves only volatile byproducts, simplifying work-up. kiku.dk

Step 2: Synthesis of the Thiourea. The core reaction is the addition of the secondary amine, dibenzylamine, to the electrophilic carbon of ethyl isothiocyanate.

The synthesis of N,N,N'-trisubstituted thioureas is a mild and high-yield process, often requiring minimal purification. nih.gov Research on related analogs, such as those used for preparing metal sulfide (B99878) nanocrystals or those with potential biological activity, frequently employs this fundamental reaction, highlighting its robustness and versatility. mdpi.comnih.gov The reaction conditions can be optimized by selecting appropriate solvents and controlling stoichiometry to ensure high conversion and purity.

Below is a table summarizing typical conditions for the synthesis of substituted thioureas based on the isothiocyanate-amine addition method.

| Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenyl isothiocyanate + Aliphatic amines | Dichloromethane (B109758) | Room Temp. | Not specified | High | mdpi.com |

| Benzyl (B1604629) isothiocyanate + Piperazine | Dichloromethane | Room Temp. | 1 h | High | mdpi.comnih.gov |

| Benzyl isothiocyanate + Dibenzylamine | Acetonitrile (B52724) | Not specified | Not specified | >75% | nih.gov |

| Aroyl isothiocyanates + Heterocyclic amines | Acetone | Not specified | Not specified | 41-76% | nih.gov |

| Ethyl isothiocyanate + Benzylamine | 95% Ethanol (B145695) | Not specified | Not specified | Nearly Quantitative | datapdf.com |

Principles of Sustainable Synthesis Applied to Thiourea Derivatives (e.g., Green Chemistry Approaches)

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign methods for thiourea synthesis. These approaches aim to minimize waste, avoid toxic solvents and reagents, and improve energy efficiency.

Key green strategies include:

"On-Water" Synthesis: This approach utilizes water as the reaction medium, eliminating the need for volatile and often toxic organic solvents like dichloromethane or THF. organic-chemistry.org The reaction of amines with isothiocyanates proceeds rapidly and chemoselectively in water, often at room temperature. A significant advantage is that the thiourea product frequently precipitates directly from the water, allowing for simple isolation by filtration and enabling the recycling of the aqueous effluent. organic-chemistry.org

Mechanochemistry: Solvent-free synthesis using ball milling is another powerful green technique. nih.gov Reactants are milled together, sometimes with a liquid-assisted grinding (LAG) agent, to initiate the chemical reaction. This method has been successfully applied to produce thioureas from amines and isothiocyanates or from amines and carbon disulfide in near-quantitative yields with a simple water-based workup. nih.govrsc.org

Alternative Solvents: Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride, have emerged as green, biodegradable, and reusable reaction media. researchgate.net They can also act as catalysts, promoting the efficient synthesis of thioureas. The ability to recover and reuse the solvent for multiple cycles significantly reduces the environmental impact of the process. researchgate.net

Atom-Economic Reactions: Some modern methods maximize the incorporation of all reactant atoms into the final product. A notable example is the three-component reaction of an isocyanide, an aliphatic amine, and elemental sulfur, which produces thioureas in excellent yields with no byproducts. organic-chemistry.org

These sustainable methodologies offer practical and efficient alternatives to traditional synthetic routes, aligning with the growing demand for environmentally responsible chemical manufacturing.

Challenges and Advancements in Scalable Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, scalable process presents several challenges. For thiourea synthesis, these include ensuring consistent product quality, managing reaction exotherms, simplifying product isolation and purification, and minimizing the use of hazardous or costly reagents.

Challenges:

Purification: Traditional methods often rely on column chromatography for purification, which is time-consuming, solvent-intensive, and not ideal for large-scale production. kiku.dk

Toxic Reagents: The use of reagents like thiophosgene or highly toxic solvents is prohibitive for scaling up due to safety, cost, and environmental concerns. kiku.dk

Side Reactions: In multi-step syntheses, such as those involving the in-situ generation of isothiocyanates, preventing side reactions (e.g., the formation of symmetrical thioureas) is crucial for achieving high purity and yield on a larger scale. kiku.dk

Advancements:

Scalable "On-Water" Protocols: The "on-water" synthesis of thioureas has been demonstrated to be highly scalable. For instance, the herbicide isoproturon (B30282) was successfully synthesized on a 100-gram scale with high yield and purity, showcasing the industrial potential of this green methodology. organic-chemistry.org The simple filtration-based workup is a key advantage for large-scale operations.

Tunable Precursors: For specialized applications like nanomaterial synthesis, precise control over reaction kinetics is essential. The development of a library of substituted thiourea precursors with tunable reactivity allows for the controlled synthesis of nanocrystals on an industrial scale, improving batch-to-batch consistency. nih.gov

Solvent-Free and Simplified Work-Ups: Modern methods that result in product precipitation or use volatile byproducts that can be removed by simple evaporation are highly desirable for scale-up, as they eliminate complex and costly purification steps. kiku.dkorganic-chemistry.org

These advancements are paving the way for more efficient, cost-effective, and sustainable large-scale production of this compound and other valuable thiourea derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 1,1 Dibenzyl 3 Ethylthiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the elucidation of the compound's conformation and stereochemistry.

In the ¹H NMR spectrum of thiourea (B124793) derivatives, the chemical shifts of protons provide valuable insight into their local electronic environments. For instance, the protons of the N-H group in thiourea derivatives typically appear as a singlet in the downfield region of the spectrum. chemicalbook.comresearchgate.net The methylene (B1212753) (CH₂) protons of the benzyl (B1604629) groups and the ethyl group will exhibit characteristic signals, with their chemical shifts and coupling patterns providing information about their connectivity and spatial arrangement. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org The carbon of the thiocarbonyl group (C=S) is particularly noteworthy, typically resonating at the downfield end of the spectrum. libretexts.org The signals for the aromatic carbons of the benzyl groups and the aliphatic carbons of the ethyl group will appear in their characteristic regions, confirming the presence of these functionalities. libretexts.orgdocbrown.info The number of distinct signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, reflecting the molecule's symmetry. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,1-Dibenzyl-3-ethylthiourea

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~7.0 - 9.0 | - |

| Aromatic (C₆H₅) | ~7.0 - 7.5 | ~125 - 140 |

| Benzyl (CH₂) | ~4.5 - 5.5 | ~50 - 60 |

| Ethyl (CH₂) | ~3.0 - 4.0 | ~40 - 50 |

| Ethyl (CH₃) | ~1.0 - 1.5 | ~10 - 20 |

| Thiocarbonyl (C=S) | - | ~180 - 200 |

Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's bonds. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibration typically appears in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups are expected in the 2800-3100 cm⁻¹ range. The C=S stretching vibration, a key feature of thioureas, is typically observed in the fingerprint region, often between 700 and 850 cm⁻¹. The C-N stretching vibrations and various bending modes will also be present, contributing to the unique spectral fingerprint of the molecule.

Intermolecular hydrogen bonding, particularly involving the N-H and C=S groups, can be investigated through vibrational spectroscopy. The presence of hydrogen bonds can lead to a broadening and shifting of the N-H stretching band to lower frequencies.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=S Stretch | 700 - 850 |

| C-N Stretch | 1200 - 1400 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) and the molar absorptivities are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the principal chromophores are the phenyl rings of the benzyl groups and the thiocarbonyl group. The phenyl groups exhibit characteristic π → π* transitions. libretexts.org The thiocarbonyl group can undergo both n → π* and π → π* transitions. libretexts.org The presence of conjugated systems, such as the phenyl rings, can shift the absorption maxima to longer wavelengths. shimadzu.com The UV-Vis spectrum will therefore provide insights into the electronic structure and the nature of the chromophoric systems within the molecule.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Expected λ_max (nm) |

| π → π | Phenyl Rings | ~250 - 280 |

| n → π | Thiocarbonyl (C=S) | ~300 - 350 |

| π → π* | Thiocarbonyl (C=S) | ~240 - 290 |

Note: The exact λ_max values and molar absorptivities depend on the solvent and the specific electronic environment of the chromophores.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the validation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl groups, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for benzyl-containing compounds. Other fragmentations could involve the loss of the ethyl group or cleavage around the thiourea core. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.orgmiamioh.edu

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Structure |

| 298 | [C₁₇H₂₀N₂S]⁺ | Molecular Ion |

| 207 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl ion |

| 88 | [CH₃CH₂NCS]⁺ | Ethyl isothiocyanate fragment |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structure

The analysis of the crystal packing would show how the molecules interact with each other in the solid state. It is likely that intermolecular hydrogen bonds involving the N-H proton as a donor and the sulfur atom of the thiocarbonyl group as an acceptor play a significant role in the supramolecular assembly, potentially forming chains or more complex networks. nih.govnih.gov

Table 5: Illustrative Crystallographic Data for a Thiourea Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 10.683 nih.gov |

| b (Å) | 7.026 nih.gov |

| c (Å) | 26.435 nih.gov |

| β (°) | 101.100 nih.gov |

| V (ų) | 1946.9 nih.gov |

| Z | 4 nih.gov |

Note: The data presented is for a related dibenzylthiourea derivative, 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea, and serves as an illustrative example. The actual crystallographic parameters for this compound would need to be determined experimentally.

Mechanistic Studies of Molecular Interactions Involving 1,1 Dibenzyl 3 Ethylthiourea Preclinical/in Vitro Focus

Elucidation of Enzyme-Ligand Binding Mechanisms (e.g., Enzyme Inhibition Kinetics)

Thiourea (B124793) derivatives are recognized for their ability to inhibit a variety of enzymes, a property attributed to the thiocarbonyl group which can form hydrogen bonds and coordinate with metal ions within enzyme active sites. biointerfaceresearch.com This interaction can lead to the modulation of enzyme activity, underpinning the diverse biological effects of this class of compounds. biointerfaceresearch.com

Research on various thiourea derivatives has demonstrated their potential as inhibitors of several enzyme classes, including carbonic anhydrases, kinases, and urease. nih.govnih.govrsc.org The inhibitory mechanism often involves the sulfur atom of the thiourea moiety acting as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors, facilitating a strong and often specific interaction with the enzyme's active site. nih.govnih.gov

For instance, certain sulphonyl thiourea derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, with inhibition constants (KI) in the nanomolar range. nih.gov The interaction is characterized by the sulphonyl thiourea moiety penetrating deep into the active site and coordinating with the zinc ion. nih.gov Similarly, other thiourea derivatives have exhibited significant inhibition of urease, with IC50 values in the micromolar range. nih.govmdpi.com

While specific kinetic data for 1,1-Dibenzyl-3-ethylthiourea is not available, the table below presents enzyme inhibition data for other thiourea derivatives, illustrating the potential potency of this class of compounds.

Table 1: Enzyme Inhibition Data for Various Thiourea Derivatives

| Derivative | Target Enzyme | Inhibition Constant (KI) / IC50 | Reference |

|---|---|---|---|

| Sulphonyl thiourea 7l | hCA I | 42.14 nM | nih.gov |

| Sulphonyl thiourea 7f | hCA II | Not specified, potent | nih.gov |

| Sulphonyl thiourea 7c | hCA IX | <200 nM | nih.gov |

| Sulphonyl thiourea 7d | hCA XII | 111.04 nM | nih.gov |

| Bis-acyl-thiourea UP-1 | Urease | 1.55 µM | nih.govmdpi.com |

This table is for illustrative purposes and shows data for related thiourea compounds, not this compound itself.

Investigations into Receptor Modulation and Allosteric Interactions

The interaction of small molecules with receptors is a cornerstone of pharmacology. Thiourea derivatives have been investigated for their ability to modulate receptor function, including G-protein coupled receptors (GPCRs). nih.gov The hydrogen bonding capabilities of the thiourea group are crucial for recognizing and binding to the amino acid residues in the receptor's binding pocket. nih.gov

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an attractive therapeutic strategy that can offer greater specificity and a reduced side-effect profile. nih.gov While direct evidence of this compound acting as an allosteric modulator is not documented, the structural features of thiourea derivatives make them potential candidates for such interactions. For example, studies on the cannabinoid receptor type 1 (CB1), a GPCR, have explored allosteric modulation by various compounds. nih.govnih.gov The ability of a molecule to induce or stabilize different receptor conformations can lead to a range of functional outcomes, from agonism to antagonism or modulation of the effects of the endogenous ligand. nih.gov

The potential for thiourea derivatives to act as allosteric modulators is an area of active research, with the promise of developing novel therapeutics with fine-tuned control over receptor signaling.

Analysis of Interactions with Nucleic Acids (DNA/RNA) and Proteins (e.g., Binding Thermodynamics)

The planar structure of the aryl substituents often found in thiourea derivatives facilitates their interaction with nucleic acids, either through intercalation between base pairs or by binding to the grooves of the DNA helix. biointerfaceresearch.com These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Studies on bis-acyl-thiourea derivatives have demonstrated their ability to bind to DNA, with evidence suggesting a mixed-binding mode involving both intercalation and groove binding. nih.govmdpi.com Spectroscopic techniques such as UV-visible and fluorescence spectroscopy, along with electrochemical methods like cyclic voltammetry, have been employed to characterize these interactions and determine binding parameters. nih.govmdpi.com For instance, the binding of these derivatives to DNA can cause changes in the spectral properties of the compound and the DNA itself, indicating the formation of a compound-DNA complex. mdpi.com

The thermodynamics of these interactions, including the binding constant (Kb) and Gibbs free energy change (ΔG), can provide insights into the spontaneity and strength of the binding. While specific thermodynamic data for this compound is unavailable, the general principles of thiourea-DNA interactions suggest that the dibenzyl groups could play a significant role in the binding affinity and mode.

Exploration of Cellular Uptake and Subcellular Distribution Pathways (In Vitro Models)

For a compound to exert its biological effect, it must first be able to cross the cell membrane and reach its intracellular target. The lipophilicity and molecular size of a compound are key determinants of its cellular uptake. The dibenzyl and ethyl groups in this compound are expected to confer a degree of lipophilicity, which may facilitate its passage through the lipid bilayer of the cell membrane.

Interestingly, research has shown that incorporating a thiourea moiety into fluorescent probes can serve as a reliable strategy for targeting mitochondria. nih.gov This suggests that certain thiourea derivatives may be actively taken up by cells and accumulate in specific organelles. The mechanism behind this mitochondrial targeting is thought to involve hydrogen bonding between the thiourea group and mitochondrial proteins. nih.gov

The use of fluorescently-labeled thiourea derivatives in in vitro cell imaging studies can provide valuable information on their cellular uptake, distribution, and localization. Such studies are crucial for understanding the compound's mechanism of action at a cellular level. However, specific studies on the cellular uptake and subcellular distribution of this compound have not been reported.

Modulation of Specific Biochemical Pathways and Signaling Cascades (Mechanistic Insights)

A significant body of research points to the ability of thiourea derivatives to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, particularly in the context of cancer. biointerfaceresearch.comrsc.orgmdpi.com Many of these compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.govnih.gov

The anticancer activity of thiourea derivatives is often attributed to their ability to target multiple pathways involved in carcinogenesis. biointerfaceresearch.com For example, some thiourea derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. nih.gov Others have been found to affect the RAS-RAF-MAPK signaling cascade, a critical pathway that controls cell growth and division. biointerfaceresearch.com

The induction of apoptosis by thiourea derivatives can occur through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic process. rsc.org Some compounds have been shown to arrest the cell cycle at different phases, preventing cancer cells from proliferating. rsc.orgmdpi.com

The table below summarizes the cytotoxic activity of various thiourea derivatives against different cancer cell lines, providing an indication of their potential to modulate these critical cellular pathways.

Table 2: Cytotoxic Activity of Various Thiourea Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 µM | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 µM | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 µM | nih.gov |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung Cancer) | 0.2 µM | biointerfaceresearch.com |

| Dipeptide thiourea derivative I-11 | NCI-H460 | 4.85 µM | rsc.org |

This table is for illustrative purposes and shows data for related thiourea compounds, not this compound itself.

Coordination Chemistry and Complexation Behavior of 1,1 Dibenzyl 3 Ethylthiourea

Ligating Properties of 1,1-Dibenzyl-3-ethylthiourea towards Various Metal Ions

Thiourea (B124793) and its derivatives are known to be versatile ligands, capable of coordinating with a wide array of metal ions. materialsciencejournal.org This versatility stems from the presence of both sulfur and nitrogen atoms, which can act as potential donor sites. nih.gov In the case of this compound, the primary mode of coordination is through the sulfur atom of the thiocarbonyl group (C=S). This is a common feature among thiourea-based ligands, which typically act as monodentate ligands, forming stable complexes with various transition metals. materialsciencejournal.orgnih.gov

The presence of bulky dibenzyl groups on one of the nitrogen atoms and an ethyl group on the other influences the steric and electronic environment around the donor atoms. This can affect the stability and geometry of the resulting metal complexes. While the sulfur atom is the primary coordination site, the nitrogen atoms can also participate in bonding, leading to different coordination modes. However, for many substituted thioureas, coordination occurs preferentially through the sulfur atom. nih.gov

The formation of stable complexes with transition metal ions is a key characteristic of substituted thioureas. nih.gov These ligands have been shown to form complexes with a variety of metals, including but not limited to cobalt(II), copper(II), zinc(II), and iron(III). nih.gov The ability of this compound to form stable complexes is crucial for its application in areas such as catalysis and materials science.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A general method involves dissolving the thiourea derivative and the metal salt, often a chloride or nitrate (B79036) salt, in a solvent like ethanol (B145695) or a mixture of ethanol and acetone. materialsciencejournal.orgscispace.com The reaction mixture is then stirred, sometimes with heating or refluxing, to facilitate the formation of the complex. materialsciencejournal.orgscispace.com The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. materialsciencejournal.org

The characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques.

Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex and to confirm the stoichiometry of the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A shift in the C=S stretching frequency in the IR spectrum of the complex compared to the free ligand provides strong evidence for the coordination of the sulfur atom to the metal ion. mdpi.com Changes in the N-H stretching frequencies can also indicate the involvement of the nitrogen atoms in hydrogen bonding or coordination.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the ligand and to observe changes in the chemical shifts of the protons and carbons upon complexation. nih.gov

Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or a non-electrolyte in a particular solvent, which helps in understanding the nature of the counter-ions. nih.gov

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the central metal ion. nih.gov

Table 1: General Synthetic and Characterization Data for Transition Metal Complexes of Substituted Thioureas

| Metal Ion | Typical Starting Salt | Solvent System | General Characterization Techniques | Expected Coordination Geometry |

|---|---|---|---|---|

| Cobalt(II) | CoCl₂·6H₂O | Ethanol | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | Tetrahedral or Octahedral |

| Copper(II) | CuCl₂·2H₂O | Acetone/Methanol | Elemental Analysis, IR, UV-Vis, EPR | Square Planar or Tetrahedral |

| Zinc(II) | ZnCl₂ | Ethanol | Elemental Analysis, IR, ¹H NMR, ¹³C NMR | Tetrahedral |

| Iron(III) | FeCl₃ | Ethanol | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | Octahedral |

Structural Analysis of Metal-Thiourea Complexes through X-ray Diffraction and Advanced Spectroscopy

For instance, the crystal structure of a zinc(II) complex with diisopropylthiourea revealed a tetrahedral geometry with the zinc atom coordinated to two chloride ions and two thiourea ligands through their sulfur atoms. nih.gov Similarly, a platinum(II) complex with N-benzoyl-N',N'-dibenzyl thiourea showed a square-planar geometry with the platinum atom coordinated to two sulfur and two oxygen atoms from two chelated thiourea ligands. nih.gov

Advanced spectroscopic techniques further corroborate the structural information obtained from X-ray diffraction.

Soft X-ray Absorption Spectroscopy (XAS): This technique can probe the electronic structures of both the metal and the ligand, providing insights into metal-ligand delocalization. ims.ac.jp By analyzing the metal L-edges and the N K-edges, it is possible to understand the electronic configuration and coordination environment of the metal ion in solution. ims.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including temperature-dependent studies, can provide information about the dynamic behavior and fluxional processes of the complexes in solution. nih.gov

The combination of X-ray diffraction and advanced spectroscopy provides a comprehensive understanding of the static and dynamic structural features of these metal-thiourea complexes.

Investigation of Catalytic Activity of this compound-Metal Complexes in Organic Transformations

Metal complexes derived from thiourea derivatives have shown significant promise as catalysts in a variety of organic transformations. nih.gov The catalytic activity of these complexes is attributed to the ability of the metal center to activate substrates and facilitate bond formation. The nature of the ligand, in this case, this compound, plays a crucial role in tuning the catalytic properties of the metal complex by influencing its steric and electronic environment.

While specific catalytic applications of this compound complexes are not extensively detailed in the provided search results, the broader class of thiourea-metal complexes has been successfully employed in various catalytic reactions.

Transfer Hydrogenation: Ruthenium(II) complexes containing acyl thiourea ligands have been used as catalysts for the transfer hydrogenation of aldehydes and ketones. nih.gov The steric effects around the metal center, influenced by the thiourea ligand, can impact the efficiency of the catalytic process.

C-N Coupling Reactions: Copper complexes of Schiff bases derived from isonicotinohydrazide have demonstrated excellent activity for the C-N coupling reaction of amination of aryl halides. sciensage.info This suggests that copper complexes of this compound could also be explored for similar coupling reactions.

Hydrofunctionalization Reactions: Metal-catalyzed hydrofunctionalization of alkynes is a powerful tool for the synthesis of functionalized olefins. mdpi.comdntb.gov.ua While the use of this compound complexes in this specific area is not explicitly mentioned, the general applicability of transition metal catalysts in these reactions opens up possibilities for their investigation.

The investigation into the catalytic activity of this compound-metal complexes is a promising area for future research, with potential applications in a wide range of organic syntheses.

Table 2: Potential Catalytic Applications of Metal-Thiourea Complexes

| Reaction Type | Metal | Substrates | Potential Products |

|---|---|---|---|

| Transfer Hydrogenation | Ruthenium | Aldehydes, Ketones | Alcohols |

| C-N Coupling | Copper | Aryl Halides, Amines | Aryl Amines |

| Hydroarylation | Gold | Diynes, Styrenes | Annulated Products |

| Hydroaminocarbonylation | Palladium/Copper | Diynes, Carbon Monoxide, Amine Source | Amides |

Reactivity, Stability, and Chemical Transformations of 1,1 Dibenzyl 3 Ethylthiourea

Oxidative and Reductive Pathways of the Thiourea (B124793) Moiety

The sulfur atom in the thiourea group of 1,1-dibenzyl-3-ethylthiourea is susceptible to oxidation by various oxidizing agents. researchgate.net Depending on the oxidant and reaction conditions, a range of products can be formed. For instance, mild oxidation may lead to the formation of a disulfide, while stronger oxidants can result in the formation of sulfoxides, sulfones, or even lead to desulfurization to form the corresponding urea (B33335) derivative. researchgate.net For example, oxidation of thioureas with hydrogen peroxide can produce thiourea dioxide. wikipedia.org The general oxidation of thioureas can yield various products including ureas and sulfides. researchgate.net

Thiourea and its derivatives can also act as reducing agents. wikipedia.org They are known to reduce peroxides to diols and are used in the reductive workup of ozonolysis. wikipedia.org In certain systems, such as in combination with a copper salt, thiourea derivatives can act as reducing agents to initiate polymerization. mdpi.com Thioureas can also scavenge superoxide (B77818) radicals, where the carbon-sulfur double bond is converted to a sulfhydryl group. nih.gov

| Reaction Type | Reagent/Condition | Potential Products | Reference |

| Oxidation | Hydrogen Peroxide | Thiourea dioxide, Sulfoxides, Sulfones | wikipedia.org |

| Oxidation | Potassium Monopersulfate | Urea (desulfurization) | researchgate.net |

| Oxidation | Chloramine-T | Formamidine disulfide | researchgate.net |

| Reduction | - | Acts as a reducing agent | wikipedia.org |

| Radical Scavenging | Superoxide radicals | Sulfhydryl compound | nih.gov |

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of thiourea derivatives can be influenced by pH and temperature. In acidic or basic conditions, thiourea can undergo hydrolysis to produce ammonia (B1221849) and carbon dioxide. annexechem.com The kinetics of degradation of substituted thioureas have been studied, and the rate is dependent on the nature of the substituents. For instance, the rate of oxidation of thioureas, a degradation pathway, is influenced by the substituents on the nitrogen atoms. researchgate.net

Photochemical Reactivity and Light-Induced Transformations

Thiourea derivatives can undergo photochemical reactions. Upon absorption of light, they can be excited to higher electronic states, leading to various transformations. For example, the dye-sensitized photo-oxidation of thiourea can lead to the formation of corresponding ureas. researchgate.net Some aromatic thiourea derivatives have been investigated for their photophysical properties, where processes like fluorescence, intersystem crossing, and internal conversion are the main deactivation pathways of their excited states. nih.gov

The light-induced degradation of alkylurea derivatives in the presence of a photocatalyst like TiO2 has been shown to proceed via complex pathways, including cyclization reactions. nih.gov While direct photochemical studies on this compound were not found, it is plausible that it could undergo transformations such as oxidation or rearrangement upon exposure to light, especially in the presence of sensitizers or photocatalysts. The benzyl (B1604629) groups themselves are chromophores and could participate in photochemical processes.

| Process | Condition | Observation/Product | Reference |

| Photo-oxidation | Dye-sensitized | Corresponding ureas | researchgate.net |

| Photophysics | Aromatic thioureas | Fluorescence, intersystem crossing, internal conversion | nih.gov |

| Photocatalytic Degradation | Alkylurea derivatives with TiO2/light | Cyclization products | nih.gov |

Nucleophilic and Electrophilic Reaction Potentials

The thiourea moiety in this compound possesses both nucleophilic and electrophilic centers. The nitrogen and sulfur atoms are nucleophilic. The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles. For instance, thioureas can react with acid chlorides in the presence of a base. mdpi.com The sulfur atom can also act as a nucleophile, for example, in the formation of metal complexes. annexechem.com

Conversely, the thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles. Nucleophilic substitution reactions at the thiocarbonyl carbon are possible, although less common than for carbonyl compounds. Thiourea derivatives can be used in the synthesis of other compounds, such as N-phenylbenzamides from 1,3-diphenylthiourea and benzoyl chlorides, which involves nucleophilic substitution. unair.ac.id The reaction of dibenzylamine (B1670424) with thiophosgene (B130339) to form 1,1-dibenzylthiourea is an example of a nucleophilic attack of the amine on the electrophilic thiophosgene.

The benzyl groups attached to one of the nitrogen atoms can also influence the nucleophilicity of the nitrogen and sulfur atoms through inductive and steric effects. The presence of these bulky groups may hinder the approach of reactants to the reactive centers.

Advanced Analytical Methodologies for the Study of 1,1 Dibenzyl 3 Ethylthiourea in Research Settings

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and performing quantitative analysis of thiourea (B124793) derivatives, including 1,1-Dibenzyl-3-ethylthiourea. The technique's versatility allows for the separation of the main compound from starting materials, by-products, and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of compounds. In this method, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For thiourea and its derivatives, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The polarity of the mobile phase can be fine-tuned to achieve optimal separation and retention times. Due to the presence of a chromophore in the thiourea backbone, UV detection is highly effective, commonly set at wavelengths between 236 nm and 242 nm. nih.govresearchgate.net A rapid LC method developed for thiourea in industrial and natural water samples utilized a C18 column with water as the eluent, achieving a retention time of 1.35 minutes and a detection limit as low as 2 µg/L. nih.gov

The validation of an HPLC method is crucial and involves assessing parameters such as specificity, linearity, accuracy, and precision to ensure it is fit for its intended purpose. nih.gov For a series of N-acyl-thiourea derivatives, a validated HPLC method demonstrated excellent precision, with relative standard deviation (RSD) values below 2%. nih.gov Such methodologies, with appropriate optimization, are directly applicable to the quality control of this compound.

Gas Chromatography (GC) is less frequently used for thiourea derivatives due to their polarity and potential for thermal degradation at the high temperatures required for volatilization. However, with appropriate derivatization to increase volatility and thermal stability, GC could be employed for specific analytical challenges. For non-volatile or thermally labile compounds like this compound, HPLC remains the superior chromatographic technique.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | C18-bonded silica nih.gov | Primesep P (Mixed-Mode) sielc.com | Not Specified researchgate.net |

| Mobile Phase | Doubly distilled water nih.gov | Water/Acetonitrile with Phosphoric Acid sielc.com | 40% Methanol / 60% Ultrapure Water researchgate.net |

| Detection | UV at 236 nm nih.gov | UV at 200 nm sielc.com | UV-VIS at 242 nm researchgate.net |

| Flow Rate | Not Specified | Not Specified | 0.6 mL/min researchgate.net |

| Application | Determination in process water nih.gov | Separation of Thiourea and related compounds sielc.com | Quantitative analysis researchgate.net |

Capillary Electrophoresis and Advanced Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. mdpi.com In CE, analytes are separated within a narrow capillary based on their differential migration in an electric field. mdpi.com Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their charge-to-size ratio.

CZE has been successfully employed to screen thiourea derivatives for their potential as antagonists for the CC chemokine receptor 4 (CCR4) by studying their interaction with a target peptide. nih.gov This study highlights the power of CE not only for purity assessment but also for characterizing biomolecular interactions. The method allowed for the calculation of binding constants, providing quantitative data on the affinity between the thiourea compounds and the peptide. nih.gov Such an approach could be adapted to study the interactions of this compound with target proteins or other molecules in a research setting.

Advanced separation techniques encompass a range of high-performance methods beyond standard HPLC and CE. These include Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with sub-2 µm particles to achieve faster separations and higher resolution, and multidimensional chromatography, where fractions from one separation are subjected to a second, orthogonal separation, providing immense peak capacity for complex samples. researchgate.net Other techniques like Supercritical Fluid Chromatography (SFC) and Countercurrent Chromatography (CCC) offer alternative selectivities for challenging separations. numberanalytics.com These advanced methods represent the cutting edge of separation science and can be deployed for in-depth purity profiling or challenging purification tasks involving this compound. rsc.org

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination in Research Media

Spectrophotometric methods provide a rapid and straightforward means for determining the concentration of an analyte in a solution, such as a research medium. These assays rely on measuring the absorbance of light by the analyte at a specific wavelength, governed by the Beer-Lambert law. For thiourea compounds, the inherent UV absorbance of the thiocarbonyl group allows for direct quantification.

Studies have established methods for determining thiourea concentration by measuring its absorbance at a wavelength of 236 nm. mdpi.com A working curve can be established by plotting the absorbance of standard solutions against their known concentrations, which then allows for the determination of the concentration in unknown samples. mdpi.com For instance, a regression equation of A = 0.9964C + 0.0394 with a high correlation coefficient (R² = 0.9993) was established for thiourea analysis, demonstrating the method's reliability. mdpi.com Catalytic kinetic spectrophotometric methods have also been developed, where thiourea catalyzes a color-changing reaction, amplifying the signal and enabling the detection of lower concentrations. mdpi.com

Spectrofluorometry is an even more sensitive technique that measures the fluorescence emission of a compound. While many thiourea derivatives are not intrinsically fluorescent, they form the structural basis for a vast number of fluorescent chemosensors. nih.gov In these systems, the thiourea moiety acts as a binding site for a target analyte. This binding event modulates the properties of a linked fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. nih.govresearchgate.net The change in fluorescence intensity is proportional to the analyte's concentration. This principle can be inverted to quantify a thiourea derivative itself if it is designed to interact with a specific fluorophore or analyte in a predictable, concentration-dependent manner.

| Method | Principle | Wavelength (λ) | Application | Reference |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Measurement of direct absorbance of thiourea solution. | 236 nm | Determination of thiourea concentration in aqueous solution. | mdpi.com |

| Improved Spectrophotometry | Simplified extraction-spectrophotometry for complex matrices. | Not specified | Rapid detection in copper electrolyte. | researchgate.net |

| Catalytic Kinetic Spectrophotometry | Catalytic effect of thiourea on the oxidation of a dye (Janus green). | Not specified | Determination in fruit juices. | mdpi.com |

Development of Chemical Sensors and Probes Based on Thiourea Architectures

The thiourea functional group is a remarkably effective binding motif in supramolecular chemistry, leading to its widespread use in the design of chemical sensors and probes. nih.govacs.org The two N-H protons of the thiourea group are excellent hydrogen-bond donors, allowing them to bind selectively with a variety of anions. acs.orgacs.org This interaction forms the basis of many colorimetric and fluorescent sensors.

When a thiourea receptor binds to an anion, the interaction can cause a significant change in the electronic properties of an attached chromophore or fluorophore, leading to a visually detectable color change or a measurable shift in fluorescence. acs.orgnih.gov For example, thiourea-based receptors appended with nitrophenyl groups have been shown to act as effective colorimetric probes for anions like fluoride (B91410) and dihydrogen phosphate. frontiersin.org The design of these sensors can be finely tuned by modifying the substituents on the thiourea nitrogen atoms—such as the dibenzyl and ethyl groups in this compound—to alter the acidity, steric environment, and binding selectivity of the receptor. acs.org

Beyond optical sensors, thiourea derivatives are used to develop electrochemical sensors. These sensors typically involve modifying an electrode surface (e.g., a glassy carbon electrode) with materials that can interact with thiourea. nih.govresearchgate.net Nanoparticles, such as those made from cobalt-doped manganese oxide or tin/vanadium oxides, have been used to fabricate highly sensitive electrochemical sensors for thiourea. nih.govresearchgate.net The sensor works by measuring the electrochemical response (e.g., current) generated from the oxidation or reduction of thiourea at the modified electrode surface. These sensors have achieved exceptionally low limits of detection, reaching picomolar (pM) levels. nih.govresearchgate.net While these examples focus on detecting thiourea itself, the underlying principle demonstrates that the specific chemical properties of the thiourea moiety can be harnessed to create advanced analytical devices.

| Sensor Type | Sensing Material | Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical | Cobalt/Manganese Oxide Nanoparticles | Thiourea (TU) | 12.0 ± 0.05 pM | nih.gov |

| Electrochemical | Binary SnO₂/V₂O₅ Nanomaterials | Thiourea (TU) | 95.40 ± 4.77 pM | researchgate.net |

| Electrochemical | Nafion/CuO/ZnO Nanospikes | Thiourea (TU) | 23.03 ± 1.15 µM | mdpi.com |

| Fluorescent | Thiourea-capped Carbonaceous Nanoparticles | Arsenic (III) | 0.48 µg/L | researchgate.net |

| Colorimetric | Thiourea receptor with 4-nitrophenyl chromophore | Fluoride (F⁻) | High affinity (log K₁ = 5.98) | acs.orgnih.gov |

Structure Activity Relationship Sar and Rational Design of 1,1 Dibenzyl 3 Ethylthiourea Analogs

Principles of Scaffold Modification and Homologation in Thiourea (B124793) Design

Scaffold modification is a cornerstone of drug discovery, involving alterations to the core structure of a lead compound to improve its pharmacological profile. For thiourea-based molecules like 1,1-Dibenzyl-3-ethylthiourea, the central thiourea group acts as the foundational scaffold. Modifications can be broadly categorized into several strategies:

Substituent Modification: This involves altering the groups attached to the nitrogen atoms. In the case of this compound, this could mean replacing the benzyl (B1604629) or ethyl groups with other alkyl or aryl moieties. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl rings of the benzyl substituents can modulate the electronic properties of the entire molecule, influencing its binding affinity. nih.gov Studies on other thiourea series have shown that adding substituents like hydroxyl (-OH) or chloro (-Cl) groups to phenyl rings can significantly alter biological activity. acs.orgnih.gov

Scaffold Hopping: This advanced strategy involves replacing the central thiourea core with a different chemical entity that maintains a similar spatial arrangement of key interactive features. For example, incorporating heterocyclic rings like isoxazole or naphthalene can produce novel compounds with distinct properties while preserving the essential pharmacophoric elements. nih.govnih.gov

Homologation: This refers to the systematic extension of a carbon chain within the molecule. For this compound, this could involve lengthening the ethyl group to a propyl or butyl group, or inserting a methylene (B1212753) (-CH₂) bridge between the nitrogen and the benzyl groups. Such changes can alter the molecule's flexibility and its ability to fit into a target's binding pocket. Research has demonstrated that even a single methylene group extension can enhance antifungal potency in certain quinolinium scaffolds. nih.gov

These principles allow for the creation of a diverse library of analogs, enabling a systematic investigation of the structure-activity relationship.

Synthesis of Analogs with Targeted Stereochemical and Substituent Variations

The synthesis of thiourea derivatives is typically straightforward, allowing for the efficient creation of analog libraries. A common method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. To generate analogs of this compound, one could react ethyl isothiocyanate with dibenzylamine (B1670424).

To introduce targeted variations, this general scheme can be adapted:

Substituent Variation: A wide range of analogs can be synthesized by starting with different amines or isothiocyanates. For example, reacting various substituted benzylamines with ethyl isothiocyanate would yield analogs with modified phenyl rings. Similarly, using different alkyl isothiocyanates with dibenzylamine would vary the substituent on the other nitrogen. nih.gov A general synthesis route often involves the condensation reaction of benzoyl chlorides, arylamines, and ammonium thiocyanate to produce thiourea derivatives. nih.gov

Stereochemical Variation: The introduction of chiral centers allows for the exploration of stereochemistry's role in molecular recognition. If a chiral amine or isothiocyanate is used, diastereomeric or enantiomerically pure thiourea derivatives can be produced. The spatial arrangement of substituents can be critical for fitting into the three-dimensional structure of a biological target, and different stereoisomers often exhibit vastly different biological activities. The conserved molecular geometry observed in some unsymmetrical thiourea compounds highlights how specific electronic and steric properties can impose structural constraints. nih.gov

These synthetic strategies provide the necessary tools to build a collection of precisely designed molecules for SAR studies.

Correlation of Structural Features with Specific Molecular Recognition Events

The biological activity of thiourea derivatives is directly linked to their ability to participate in molecular recognition events, primarily through hydrogen bonding and coordination. The thiourea scaffold contains two hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sulfur atom), making it an effective unit for binding to biological macromolecules like proteins.

Hydrogen Bonding: The N-H groups of the thiourea core are crucial for forming hydrogen bonds with amino acid residues (such as aspartate and alanine) in enzyme active sites or with various anions. acs.orgnih.gov In analogs of this compound, the presence and accessibility of these N-H protons are paramount. Replacing the ethyl group with a bulkier substituent could sterically hinder these interactions, potentially reducing activity.

Sulfur Atom Interactions: The soft nature of the sulfur atom in the thiocarbonyl (C=S) group makes it an excellent ligand for soft metal ions, such as the nickel ions found in the active site of urease. acs.orgresearchgate.net This interaction is a key mechanism for the inhibitory activity of many thiourea-based compounds. The electronic environment around the sulfur, influenced by the benzyl and ethyl substituents, can fine-tune the strength of this coordination.

Hydrophobic and Aromatic Interactions: The benzyl groups in this compound provide opportunities for hydrophobic and π-stacking interactions with aromatic residues in a binding pocket. The SAR of many compound series demonstrates that the nature and substitution pattern of aromatic rings are critical for potency. For example, in a series of naphthalene-linked thioureas, an ortho-hydroxyl group on a phenyl ring led to the most potent inhibition of alkaline phosphatase, highlighting the importance of specific substituent placement for optimal interaction. nih.gov

The following table summarizes SAR data from a study on N-(phenylcarbamothioyl) benzamide derivatives, illustrating how substituent changes affect inhibitory activity against fructose-1,6-bisphosphate aldolase (CyFBA-II).

| Compound | Substituent (R) on Phenyl Ring | Inhibitory Activity (Kᵢ, µM) |

| L1 | 4-H | >50 |

| L2 | 4-F | 28.3 |

| L3 | 4-Cl | 11.5 |

| L4 | 4-Br | 10.8 |

| L5 | 4-CH₃ | 15.6 |

| L6 | 2-F | 35.2 |

| L7 | 2-Cl | 12.3 |

This table is adapted from data on related thiourea derivatives to illustrate SAR principles. nih.gov

This data demonstrates that the addition of halogens at the para-position of the phenyl ring generally enhances inhibitory activity compared to the unsubstituted compound. Such findings provide a clear rationale for designing future analogs of this compound, suggesting that adding halogen substituents to its benzyl groups could be a promising strategy.

Computational Design Approaches for Novel Thiourea-Based Scaffolds

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel inhibitors. These in silico methods can predict how structural modifications will affect binding affinity and other properties, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound analog) when bound to a target protein. Docking studies can elucidate binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts. For example, docking has been used to show how thiourea derivatives coordinate with nickel ions in the active site of bacterial urease. acs.org

Density Functional Theory (DFT): DFT calculations are used to determine the geometry and electronic structure of molecules. researchgate.net This can help characterize the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and interaction potential of the thiourea scaffold. Such calculations can explain the observed selectivity of thiourea derivatives for different metal cations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known analogs, a predictive model can be built to estimate the activity of novel, unsynthesized compounds, guiding further design efforts.

Virtual Screening: This involves using computational methods to screen large libraries of virtual compounds against a target protein structure. Fragment-based virtual screening, for example, has been successfully used to discover novel thiourea derivatives as potent enzyme inhibitors. nih.gov

These computational approaches accelerate the design-synthesize-test cycle, enabling a more efficient exploration of chemical space and the development of novel thiourea-based scaffolds with enhanced therapeutic potential.

Emerging Research Directions and Future Prospects for 1,1 Dibenzyl 3 Ethylthiourea

Integration with Supramolecular Chemistry and Self-Assembled Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Thiourea (B124793) derivatives are excellent candidates for building these complex architectures due to their capacity for forming strong hydrogen bonds. mersin.edu.tr The N-H protons and the sulfur atom of the thiourea group act as effective hydrogen bond donors and acceptors, respectively.

The introduction of different functional groups can tune these interactions, altering the final supramolecular structure. mersin.edu.tr The benzyl (B1604629) groups on 1,1-dibenzyl-3-ethylthiourea also introduce the possibility of π-π stacking interactions between the aromatic rings, further stabilizing the self-assembled system. The interplay between hydrogen bonding and these weaker interactions is crucial for controlling the conformational and packing arrangements of the molecules. mersin.edu.tracs.org This precise control over molecular assembly is foundational for designing new materials with specific, predictable properties.

| Interaction Type | Donor | Acceptor | Role in Self-Assembly | Reference |

| Hydrogen Bond | N-H | S=C | Primary interaction forming dimers and polymeric chains. | researchgate.net |

| Hydrogen Bond | N-H | O=C | Links molecules in acylthiourea derivatives. | nih.gov |

| Hydrogen Bond | C-H | S=C / O=C | Contributes to the stability of the crystal lattice. | nih.gov |

| π-π Stacking | Benzyl Ring | Benzyl Ring | Stabilizes structures through aromatic interactions. | mersin.edu.tr |

Role in Material Science Applications (e.g., Polymer Modification, Functional Surfaces)

The unique properties of thiourea derivatives make them valuable in material science. They have been explored for use as thermal stabilizers, antioxidants, and flame retardants in polymers. annexechem.com A key area of emerging research is the modification of existing polymers to impart new functionalities. For instance, the oxidation of electron-donating thioalkyl groups on conjugated polymers to electron-withdrawing sulfoxides or sulfones can drastically alter the material's electronic properties, turning them into electron acceptors and improving their stability.

While this compound itself is a small molecule, its functional thiourea group represents a site for potential polymer modification. It could be incorporated into polymer chains or grafted onto surfaces. Recent research has focused on developing self-healing polymers by incorporating thiourea groups into the polymer backbone. These groups form dynamic hydrogen bond networks that can break and reform, allowing the material to repair itself at room temperature. chinesechemsoc.org The combination of the thiourea moiety for self-healing and the bulky benzyl groups for controlling polymer spacing could lead to novel materials with enhanced durability and specific mechanical properties. Furthermore, thiourea derivatives are used as reducing agents in redox initiator systems for the polymerization of materials like those used in dental composites. mdpi.com

Contributions to Organocatalysis and Asymmetric Organic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major field in chemistry, earning the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com Thiourea derivatives have emerged as powerful hydrogen-bonding organocatalysts. wikipedia.orgnih.gov They activate electrophiles by forming non-covalent, dual hydrogen bonds with groups like carbonyls or nitro groups, making them more susceptible to attack by a nucleophile. wikipedia.orgrsc.org

This mechanism is central to many asymmetric transformations, where the goal is to produce one enantiomer (a non-superimposable mirror image) of a molecule over the other. Chiral thiourea catalysts, which possess a specific three-dimensional structure, can effectively control the stereochemical outcome of reactions. rsc.org While this compound is not chiral itself, it serves as a structural scaffold. By modifying the benzyl or ethyl groups with chiral components, it could be transformed into a catalyst for reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. umich.eduyoutube.com

The catalytic cycle typically involves the thiourea activating a substrate through hydrogen bonding, facilitating the key bond-forming step, and then releasing the product. nih.gov The effectiveness of these catalysts stems from their ability to provide "partial protonation," which is strong enough to activate the substrate but weak enough to avoid product inhibition. wikipedia.org

| Catalyzed Reaction Type | Role of Thiourea Catalyst | Potential Outcome | Reference |

| Michael Addition | Activates nitroolefins via H-bonding for nucleophilic attack. | Formation of new carbon-carbon bonds. | umich.edu |

| Aldol Reaction | Activates aldehydes/ketones for reaction with enolates. | Creation of β-hydroxy carbonyl compounds. | youtube.comyoutube.com |

| Ring-Opening Polymerization | Activates lactide monomers for polymerization. | Production of polylactides with controlled properties. | nih.gov |

| Tetrahydropyranylation | Acts as a Brønsted acid to protonate dihydropyran. | Protection of alcohol functional groups. | acs.org |

Advanced Methodologies for Probing Molecular Mechanisms (e.g., Biophysical Techniques)

Understanding how a molecule like this compound functions at a molecular level requires a suite of advanced analytical and biophysical techniques. These methods are crucial for confirming its structure, studying its interactions with other molecules, and elucidating the mechanisms behind its catalytic or biological activity.

X-ray crystallography is a primary tool for determining the precise three-dimensional structure of these molecules in the solid state. It provides definitive data on bond lengths, bond angles, and, crucially, the non-covalent interactions that govern supramolecular assembly. mersin.edu.trresearchgate.netnih.govnih.gov This information is fundamental to understanding how the molecule will pack and interact in materials or at a catalytic site.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure in solution. Techniques like ¹H and ¹³C NMR are used to characterize newly synthesized derivatives. nih.govnih.gov Advanced NMR methods can also probe hydrogen bonding and dynamic processes in solution, providing insight into the behavior of the molecule in a more biologically or catalytically relevant environment. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and can be employed in more advanced biophysical applications. researchgate.net Affinity selection mass spectrometry, for instance, can screen for and characterize the binding of small molecules to biological targets like proteins or enzymes, measuring binding affinity and stoichiometry. researchgate.netnih.gov

Computational Modeling , including Density Functional Theory (DFT), complements experimental data. These methods can predict molecular structures, vibrational frequencies (matching IR spectroscopy), and the energies of different conformations, helping to explain the stability of observed supramolecular structures or the transition states of catalyzed reactions. acs.orgresearchgate.net

Other biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on binding interactions, which is essential for drug discovery and understanding enzymatic mechanisms. nih.govnih.gov

Q & A

Q. How can synthetic routes for 1,1-Dibenzyl-3-ethylthiourea be optimized to improve yield and purity?

Methodological Answer:

- Utilize nucleophilic substitution between benzylamine derivatives and ethyl isothiocyanate under controlled pH (6.5–7.5) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, using ethyl acetate/hexane (3:7) as the mobile phase .

- Purify via recrystallization from ethanol/water mixtures, ensuring slow cooling to enhance crystal lattice formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using - and -NMR to confirm the thiourea backbone (δ ~10.5 ppm for N–H protons) and benzyl/ethyl substituents .

- FTIR : Validate the C=S stretch (1150–1250 cm) and N–H bending (1500–1600 cm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 313.2) and fragmentation patterns .

Q. How does X-ray crystallography resolve ambiguities in the molecular geometry of thiourea derivatives?

Methodological Answer:

- Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters to resolve overlapping electron densities in the benzyl groups .

- Analyze hydrogen-bonding networks (e.g., N–H···S interactions) to confirm supramolecular packing .

Advanced Research Questions

Q. How can contradictions in crystallographic data for thiourea derivatives be systematically addressed?

Methodological Answer:

- Cross-validate experimental data with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to reconcile bond-length discrepancies (>0.02 Å) between X-ray and theoretical models .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking in benzyl groups) that may distort crystallographic interpretations .

Q. What experimental strategies elucidate the biological activity of this compound?

Methodological Answer:

- Conduct enzyme inhibition assays (e.g., against acetylcholinesterase) using Ellman’s method, with IC values compared to reference inhibitors like donepezil .

- Perform molecular docking (AutoDock Vina) to map binding interactions between the thiourea’s C=S group and enzyme active sites .

Q. How do solvent polarity and substituent effects influence the tautomeric equilibrium of thiourea derivatives?

Methodological Answer:

- Use UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. cyclohexane) to track tautomeric shifts (thione ↔ thiol forms) via absorption bands at 250–280 nm .

- Correlate Hammett substituent constants (σ) with tautomer stability using linear free-energy relationships (LFERs) .

Q. What computational methods predict the metal-coordination behavior of this compound?

Methodological Answer:

- Simulate metal-ligand complexes (e.g., with Cu) using Gaussian09 with LANL2DZ basis sets to optimize geometries and calculate binding energies .

- Compare computed IR spectra (C=S stretching frequency red-shifts ~30 cm upon metal coordination) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.